

A Comprehensive Technical Guide to the Spectroscopic Data of 2-Methylquinolin-3-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methylquinolin-3-amine**

Cat. No.: **B112282**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2-Methylquinolin-3-amine** (also known as 2-amino-3-methylquinoline). Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic characteristics based on the analysis of structurally related molecules and established principles of NMR, IR, and Mass Spectrometry.

Chemical Structure and Properties

- IUPAC Name: **2-Methylquinolin-3-amine**
- Molecular Formula: $C_{10}H_{10}N_2$
- Molecular Weight: 158.20 g/mol [1]
- CAS Number: 74844-99-8[1]

Predicted Spectroscopic Data

The following tables summarize the predicted 1H NMR, ^{13}C NMR, IR, and MS data for **2-Methylquinolin-3-amine**. These predictions are derived from the analysis of similar quinoline derivatives and the known chemical shifts and absorption frequencies of the constituent functional groups.

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8 - 8.0	d	1H	H-8
~7.5 - 7.7	m	2H	H-4, H-5
~7.2 - 7.4	t	1H	H-6
~7.0 - 7.2	t	1H	H-7
~3.5 - 4.5	br s	2H	-NH ₂
~2.4 - 2.6	s	3H	-CH ₃

Table 2: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~155 - 158	C-2
~145 - 148	C-8a
~135 - 138	C-4
~128 - 130	C-5
~126 - 128	C-7
~124 - 126	C-6
~122 - 124	C-4a
~118 - 120	C-8
~115 - 118	C-3
~20 - 23	-CH ₃

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium	N-H stretch (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch
1650 - 1580	Strong	N-H bend
1600 - 1450	Strong	C=C and C=N ring stretching
1335 - 1250	Strong	Aromatic C-N stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
158	[M] ⁺ (Molecular ion)
143	[M-NH] ⁺
142	[M-NH ₂] ⁺
115	[M-NH ₂ -HCN] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

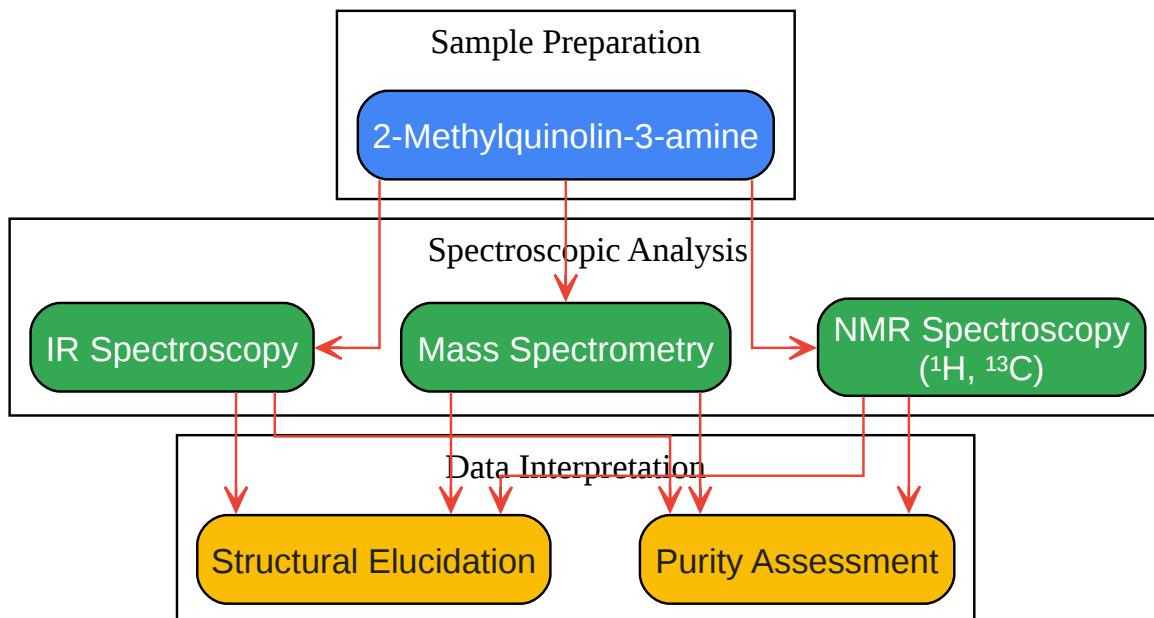
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of **2-Methylquinolin-3-amine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition

time of 2-3 seconds, with 16 to 32 scans. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is obtained. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy


- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured. For transmission IR, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS), with an ionization source like Electron Ionization (EI) or Electrospray Ionization (ESI).
- Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent. For LC-MS, the sample is dissolved in a solvent compatible with the mobile phase.
- Data Acquisition: In EI mode, the sample is bombarded with high-energy electrons to induce fragmentation. In ESI mode, the sample is ionized from a solution to produce protonated molecules ($[\text{M}+\text{H}]^+$). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Methylquinolin-3-amine**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of **2-Methylquinolin-3-amine**. Experimental verification of this data is recommended for any application where precise structural confirmation is required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-3-methylquinoline | C10H10N2 | CID 10953794 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic Data of 2-Methylquinolin-3-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112282#spectroscopic-data-of-2-methylquinolin-3-amine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com